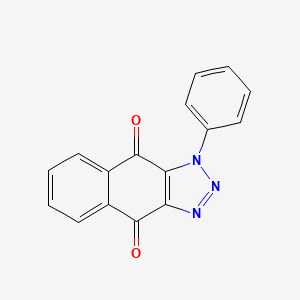![molecular formula C27H29F2N3O3 B11051583 1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11051583.png)
1-(4-Fluorophenyl)-3-{1'-[(4-fluorophenyl)carbonyl]-4,4'-bipiperidin-1-yl}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and bipiperidinyl groups, to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-Fluorophenyl)-3-{1’-[(4-fluorophenyl)carbonyl]-4,4’-bipiperidin-1-yl}pyrrolidine-2,5-dione can be compared with other fluorophenyl-substituted pyrrolidine derivatives.
- Similar compounds include those with variations in the substitution pattern on the pyrrolidine core or the bipiperidinyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C27H29F2N3O3 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H29F2N3O3/c28-21-3-1-20(2-4-21)26(34)31-15-11-19(12-16-31)18-9-13-30(14-10-18)24-17-25(33)32(27(24)35)23-7-5-22(29)6-8-23/h1-8,18-19,24H,9-17H2 |
InChI 键 |
DVRLVTXEMDDFBI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5,13-bis(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051503.png)
![[5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide](/img/structure/B11051509.png)
![6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051512.png)
![4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11051514.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)

![Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051530.png)
![N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide](/img/structure/B11051535.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)
![3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide](/img/structure/B11051558.png)
![3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-](/img/structure/B11051577.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051587.png)
![4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)